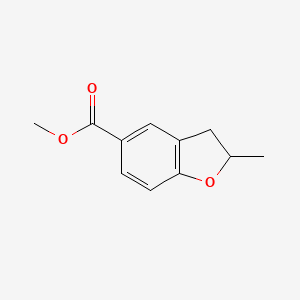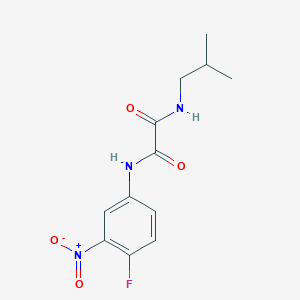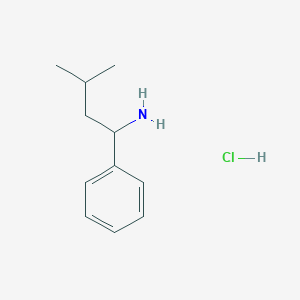
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is a chemical compound with the CAS Number: 2062-21-7 . It has a molecular weight of 232.61 and its IUPAC name is 4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione .
Molecular Structure Analysis
The InChI code for 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is 1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical form of 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is solid . It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Oxidation and Reduction Reactions
This compound has been investigated for its role as a reactive intermediate in oxidation and reduction reactions. For instance, it serves as a precursor in the oxidation of trisubstituted pyrazolines to pyrazoles, demonstrating its versatility as an oxidizing agent under mild conditions with moderate to good yields Zolfigol et al., 2006. Additionally, it participates in the synthesis of ketones and alkenes exhibiting a terminal bromochlorofluoromethyl group through sequential chlorination/fluorination reactions Balaraman et al., 2016.
Catalysis and Ligand Synthesis
Research has highlighted its application in catalysis and as a ligand in metal-mediated reactions. It has been utilized in the synthesis of pentafluorinated β-hydroxy ketones, showcasing its role in promoting reactions under mild conditions and tolerating a wide range of functional groups Zhang & Wolf, 2012. Furthermore, its involvement in the preparation of 1,4-diketones from α-halo ketones using Zn-I2 as a condensation agent highlights its utility in facilitating complex molecular syntheses Ceylan et al., 2004.
Structural and Thermal Properties
Investigations into its structural and thermal properties have been conducted to understand its behavior in various conditions. Studies on the volatility of metal chelates derived from this compound and similar β-diketones provide insights into their gas chromatographic behavior and thermoanalytical properties Dilli & Robards, 1985. This research is crucial for applications in analytical chemistry, where precise separation and identification of compounds are required.
Synthetic Applications
Synthetic applications of this compound extend to the generation of novel molecules with potential biological activity. For example, its derivative has been evaluated for antitumor activity, highlighting the compound's role in the development of new therapeutic agents Al-Suwaidan et al., 2015. Additionally, its use in the one-pot synthesis of functionalized butyrolactones via triphenylphosphonium salt mediated reactions underscores its utility in organic synthesis, providing a versatile tool for chemists Yavari & Baharfar, 1997.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOPJJRQTLGMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


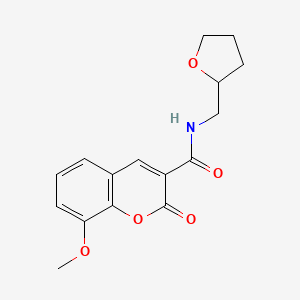
![1-(4-Methoxyphenyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2823750.png)
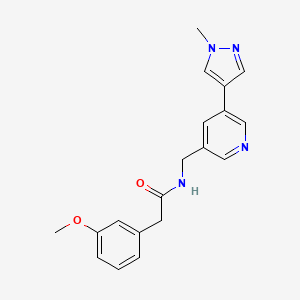

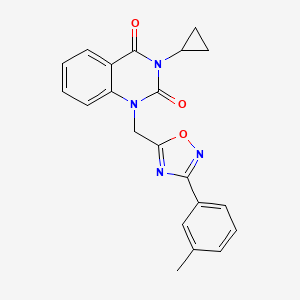
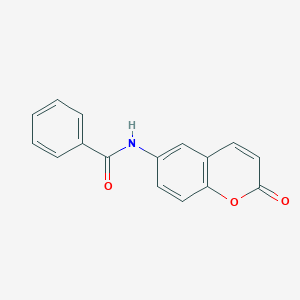

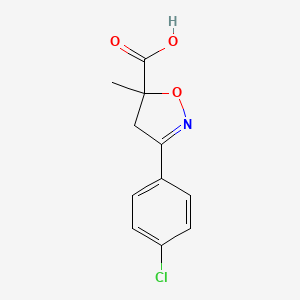
![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823764.png)
